5-HT7 vs. D2 Receptor Affinity Selectivity: Aramisulpride vs. Esamisulpride
Aramisulpride demonstrates a 40-fold higher affinity for the 5-HT7 receptor (Ki = 47 nM) compared to esamisulpride (Ki = 1,900 nM). Conversely, esamisulpride is 35-fold more potent at the D2 receptor (Ki = 4.0 nM) than aramisulpride (Ki = 140 nM) [1]. This stereoselectivity is the foundational basis for selecting aramisulpride over racemic mixtures or the S-enantiomer for studies focused on 5-HT7-mediated pathways.
| Evidence Dimension | Receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Aramisulpride: 5-HT7 Ki = 47 nM; D2 Ki = 140 nM |
| Comparator Or Baseline | Esamisulpride: 5-HT7 Ki = 1,900 nM; D2 Ki = 4.0 nM |
| Quantified Difference | Aramisulpride is 40x more potent at 5-HT7; Esamisulpride is 35x more potent at D2 |
| Conditions | In vitro radioligand binding assays using human recombinant receptors |
Why This Matters
This data directly informs compound selection for target engagement studies; aramisulpride is the required enantiomer for achieving selective 5-HT7 antagonism without confounding high-affinity D2 blockade.
- [1] Hopkins, S. C., et al. (2021). Discovery of Nonracemic Amisulpride to Maximize Benefit/Risk of 5-HT7 and D2 Receptor Antagonism for the Treatment of Mood Disorders. Clinical Pharmacology & Therapeutics, 110(3), 808–815. View Source
